3-(aminomethyl)thietan-3-ol hydrochloride
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Overview
Description
3-(aminomethyl)thietan-3-ol hydrochloride is a chemical compound with the molecular formula C4H10ClNOS and a molecular weight of 155.64. This compound is used in various scientific experiments and has properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-(aminomethyl)thietan-3-ol hydrochloride are not explicitly detailed in the available sources. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)thietan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to simpler thietane derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thietane derivatives .
Scientific Research Applications
3-(aminomethyl)thietan-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)thietan-3-ol hydrochloride involves its interaction with molecular targets and pathways in biological systems. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The thietane ring structure may also play a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)thietan-3-ol: The base compound without the hydrochloride group.
Thietane derivatives: Other compounds with the thietane ring structure.
Aminomethyl derivatives: Compounds with the aminomethyl functional group.
Uniqueness
3-(aminomethyl)thietan-3-ol hydrochloride is unique due to its combination of the thietane ring and aminomethyl group, which imparts specific chemical and biological properties. This combination makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(aminomethyl)thietan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c5-1-4(6)2-7-3-4;/h6H,1-3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDGBYZQQKTZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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